molecular formula C16H10N2 B11877973 4-(Phenylethynyl)cinnoline

4-(Phenylethynyl)cinnoline

Cat. No.: B11877973
M. Wt: 230.26 g/mol
InChI Key: KKMUVYCJIGMQEX-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)cinnoline is an organic compound belonging to the class of cinnolines, which are fused N-heterocyclic compounds.

Preparation Methods

The synthesis of 4-(Phenylethynyl)cinnoline typically involves the reaction of cinnoline derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial production methods for cinnoline derivatives may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(Phenylethynyl)cinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Phenylethynyl)cinnoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylethynyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the cinnoline ring .

Comparison with Similar Compounds

4-(Phenylethynyl)cinnoline can be compared with other similar compounds, such as:

    Cinnoline: The parent compound, which lacks the phenylethynyl group, but shares the core structure.

    Quinoxaline: Another fused N-heterocyclic compound with similar pharmacological properties.

    Quinazoline: A related compound with a different nitrogen atom arrangement in the ring system.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(2-phenylethynyl)cinnoline

InChI

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H

InChI Key

KKMUVYCJIGMQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32

Origin of Product

United States

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